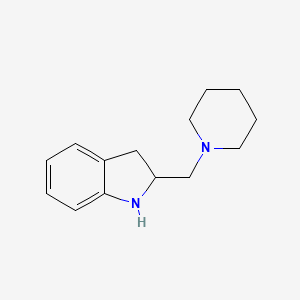

2-(Piperidin-1-ylmethyl)indoline

Description

Importance of Indoline (B122111) and Piperidine (B6355638) Moieties in Heterocyclic Chemistry and Drug Discovery

Indoline and piperidine structures are fundamental building blocks in heterocyclic chemistry and are recognized as "privileged scaffolds" in drug discovery. dntb.gov.ua This esteemed status is due to their frequent appearance in a wide array of natural products and synthetic molecules that exhibit significant biological activities. dntb.gov.uaresearchgate.net

The indoline scaffold, a bicyclic molecule, is a cornerstone in the development of pharmaceuticals with diverse therapeutic applications, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory agents. researchgate.net Its versatility allows for structural modifications that can significantly alter biological activity, making it a prime candidate for designing novel drugs. nih.gov Indoline-containing compounds are crucial in targeting various biological pathways, and their derivatives have shown effectiveness against drug-resistant cancer cells and pathogens. nih.gov

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another critical moiety in medicinal chemistry. wikipedia.orgnih.gov It is a structural element in numerous pharmaceuticals and alkaloids. wikipedia.org The presence of the piperidine scaffold can influence a molecule's pharmacokinetic properties, and its derivatives have been investigated for a range of therapeutic effects. researchgate.net

The combination of these two scaffolds into hybrid molecules often leads to compounds with enhanced or novel biological activities, a strategy frequently employed in modern drug design. researchgate.net

Research Significance of 2-(Piperidin-1-ylmethyl)indoline within Indoline-Piperidine Hybrid Structures

Within the class of indoline-piperidine hybrids, this compound holds particular research interest. Its structure, featuring a piperidine ring attached to the 2-position of the indoline nucleus via a methylene (B1212753) bridge, is a key area of investigation. smolecule.com The synthesis of such compounds can be achieved through methods like the Mannich reaction, which involves reacting indole (B1671886) with formaldehyde (B43269) and piperidine. smolecule.com

Derivatives of 2-(Piperidin-1-ylmethyl)indole, a closely related structure, have demonstrated significant biological potential, including anticancer and neuroprotective properties. smolecule.com The specific arrangement of the piperidinomethyl group on the indoline ring is a critical factor in determining the compound's interaction with biological targets. smolecule.com Research into these hybrid structures aims to explore how the combination of the indoline and piperidine moieties can be optimized to create potent and selective therapeutic agents. nih.gov

Overview of Academic Research Perspectives and Methodologies for Chemical Compound Investigations

The investigation of chemical compounds like this compound in an academic setting involves a systematic and multi-faceted approach. researchgate.net This process typically begins with a clear research question and hypothesis. searlescholars.net

Experimental Research forms the cornerstone of these investigations and includes:

Synthesis: The creation of the target compound and its derivatives through various chemical reactions. numberanalytics.com This can involve established methods or the development of novel synthetic routes. researchgate.net

Characterization: The structural and property analysis of the synthesized compounds using a suite of analytical techniques. numberanalytics.com Common methods include:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are used to elucidate the molecular structure. numberanalytics.com

Chromatography: Methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to purify and analyze the compounds. numberanalytics.com

Biological Evaluation: In vitro and in vivo studies are conducted to assess the biological activity of the compounds against specific targets. researchgate.net This can involve testing for antibacterial, antifungal, or anticancer properties. researchgate.net

Theoretical and Computational Research often complements experimental work:

Modeling: Creating computational models to predict the behavior and properties of molecules. searlescholars.net

Molecular Docking: Simulating the interaction of the compound with biological targets to understand its mechanism of action. researchgate.net

Data Analysis and Reporting are the final crucial steps:

Publication: Disseminating the research findings through peer-reviewed journals. researchgate.net

Chemical and Physical Properties

The following table summarizes some of the key chemical and physical properties of this compound and related compounds.

| Property | Value | Source |

| 2-(Piperidin-1-ylmethyl)-1H-indole | ||

| Molecular Formula | C14H18N2 | letopharm.com |

| Molecular Weight | 214.3061 g/mol | letopharm.com |

| Boiling Point | 365.2°C at 760 mmHg | letopharm.com |

| Density | 1.138 g/cm³ | letopharm.com |

| Refractive Index | 1.642 | letopharm.com |

| Vapor Pressure | 1.59E-05 mmHg at 25°C | letopharm.com |

| 3-[(1-methylpiperidin-2-yl)methyl]-1H-indole | ||

| Molecular Formula | C15H20N2 | chemsrc.com |

| Molecular Weight | 228.33300 g/mol | chemsrc.com |

| Boiling Point | 380.1ºC at 760mmHg | chemsrc.com |

| Density | 1.096g/cm³ | chemsrc.com |

| Flash Point | 183.7ºC | chemsrc.com |

| Index of Refraction | 1.616 | chemsrc.com |

| 1-(Piperidin-1-ylmethyl)indoline-2,3-dione | ||

| Molecular Formula | C14H16N2O2 | bldpharm.com |

| Molecular Weight | 244.29 g/mol | bldpharm.com |

Detailed Research Findings

Research into indoline and piperidine derivatives has yielded significant findings regarding their synthesis and biological activities. For instance, various synthetic strategies have been developed to create novel indoline derivatives, which were subsequently tested for their antibacterial, anti-tuberculosis, and antifungal activities. researchgate.net Some of these compounds exhibited promising activity against both gram-positive and gram-negative bacteria, as well as Mycobacterium tuberculosis. researchgate.net

In the realm of piperidine chemistry, researchers have focused on synthesizing new piperidinone derivatives and evaluating their anticancer activity against human cancer cell lines. researchgate.net Furthermore, novel piperidine-substituted indolylarylsulfones have been designed and shown to have potent activity against wild-type HIV-1. tulane.edu

The synthesis of 2-(Piperidin-1-ylmethyl)-1H-indole can be achieved through reactions like the Mannich reaction or N-aminomethylation. smolecule.com Ultrasound-promoted N-aminomethylation of indoles using sodium hydride and dichloromethane (B109758) has been reported as an efficient method for producing such derivatives. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

2-(piperidin-1-ylmethyl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H20N2/c1-4-8-16(9-5-1)11-13-10-12-6-2-3-7-14(12)15-13/h2-3,6-7,13,15H,1,4-5,8-11H2 |

InChI Key |

VXWALNMCVKTVNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Piperidin 1 Ylmethyl Indoline and Its Derivatives

Established Synthetic Routes for Indoline (B122111) and Piperidine (B6355638) Hybrid Structures

Traditional methods for constructing molecules containing both indoline and piperidine rings often rely on well-established organic reactions. These include the Mannich reaction, various cyclization strategies, and transition metal-catalyzed derivatizations.

Mannich Reaction Approaches for Substituted Indolines

The Mannich reaction is a cornerstone in the synthesis of substituted indolines. This three-component condensation reaction typically involves an active hydrogen-containing compound (like indole (B1671886) or indoline), an aldehyde (such as formaldehyde), and a secondary amine (like piperidine). researchgate.netchemtube3d.com The reaction proceeds via the formation of an iminium ion from the aldehyde and the secondary amine, which then electrophilically attacks the electron-rich indole or indoline nucleus, most commonly at the C3 position. chemtube3d.combhu.ac.in

A notable application involves the reaction of indole with formaldehyde (B43269) and a secondary amine, which can be followed by reduction of the indole ring to the corresponding indoline. researchgate.net For instance, gramine (B1672134), a product of the Mannich reaction with dimethylamine, can serve as an intermediate to introduce various substituents at the 3-position of the indole ring. bhu.ac.in The dimethylamino group in gramine is a good leaving group, especially after quaternization, allowing for its displacement by other nucleophiles. chemtube3d.combhu.ac.in

Variations of the Mannich reaction, including those mediated by zinc, have been developed to synthesize 1,2-disubstituted and 1,2,3-trisubstituted indolines. researchgate.netacs.org These methods offer a direct and practical route to a variety of substituted indolines. researchgate.net

Cyclization Strategies for Indoline and Piperidine Ring Formation

The formation of the indoline or piperidine ring through cyclization is a powerful strategy for constructing these hybrid structures. These reactions can be categorized based on the type of bond being formed (C-N or C-C) and the nature of the cyclization. nih.gov

Intramolecular cyclization is a common approach where a linear precursor containing both the necessary nitrogen source and reactive functionalities is induced to form the ring. nih.gov Examples include:

Reductive Amination: Intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone can lead to the formation of the piperidine ring. nih.gov

Heck Reaction: Intramolecular Heck reactions have been employed for the synthesis of indolines from appropriately substituted anilides. sci-hub.ru

Radical Cyclization: Radical-mediated cyclization of amino-aldehydes or other suitable precursors can also yield piperidine and indoline structures. nih.gov

Oxidative Cyclization: P450 enzymes can catalyze oxidative cyclizations to form complex benzofuranoindoline ring systems from tryptophan-containing precursors. escholarship.org

The choice of substrate and reaction conditions dictates the regioselectivity and stereoselectivity of the cyclization. For instance, in the synthesis of piperidines, the cyclization generally follows Baldwin's rules. nih.gov

Transition Metal-Catalyzed Methodologies for Indole/Indoline Derivatization

Transition metal catalysis has revolutionized the functionalization of indole and indoline rings, providing efficient and selective methods for creating new bonds. bohrium.comresearchgate.netrsc.org Palladium, rhodium, copper, and cobalt are among the most commonly used metals. sci-hub.rumdpi.com

Key transition metal-catalyzed reactions include:

C-H Functionalization: Directing group-assisted C-H activation allows for regioselective functionalization at various positions of the indole or indoline ring, including the less accessible C4-C7 positions of the benzenoid ring. bohrium.comresearchgate.netrsc.org This enables the introduction of aryl, alkyl, and other groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form C-C and C-N bonds. mdpi.commdpi.com For example, the Sonogashira coupling of 2-haloanilines with alkynes, followed by cyclization, is a common route to indoles. mdpi.com

Annulation Reactions: Transition metals can catalyze annulation reactions to construct the indoline ring. For example, palladium-catalyzed annulation of ortho-iodoarylamines with allyl acetate (B1210297) has been used to synthesize 2-methyl indolines. mdpi.com

These methodologies offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.

Advanced Synthetic Techniques and Scalability

Modern synthetic chemistry is increasingly focused on improving efficiency, throughput, and sustainability. These principles are being applied to the synthesis of complex molecules like 2-(Piperidin-1-ylmethyl)indoline.

Automated and Miniaturized Synthesis Approaches for Compound Libraries

The demand for large numbers of diverse compounds for drug discovery and other applications has driven the development of automated and miniaturized synthesis platforms. nih.govnih.gov Flow chemistry, in particular, has emerged as a powerful tool for the rapid and efficient synthesis of compound libraries. nih.govresearchgate.net

In a flow reactor, reagents are continuously pumped through a series of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This technology enables multi-step syntheses to be performed in a fully automated fashion, without the need for isolation of intermediates. nih.gov This approach has been successfully applied to the generation of libraries of druglike heterocyclic systems. nih.gov The integration of automated chemical storage systems with synthesis platforms further enhances the efficiency of generating and testing new molecules. youtube.com

Table 1: Comparison of Traditional vs. Automated Synthesis

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

| Scale | Milligram to kilogram | Microgram to gram |

| Speed | Hours to days per compound | Minutes to hours per compound |

| Control | Less precise | High precision over parameters |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, enhanced safety |

| Optimization | Time-consuming | Rapid optimization of reaction conditions |

| Library Generation | Labor-intensive | Amenable to high-throughput library synthesis |

Green Chemistry Principles and Sustainable Synthesis Methods

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comyoutube.com These principles are increasingly being incorporated into the synthesis of indoline and its derivatives. tandfonline.comrsc.org

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. rsc.orgyoutube.com

Catalysis: Employing catalysts, including biocatalysts and metal catalysts, to improve reaction efficiency and reduce waste. tandfonline.comyoutube.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. youtube.com

Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation to accelerate reactions and reduce energy consumption. tandfonline.comyoutube.com

An example of a green synthetic approach is the development of a two-step reaction to assemble the indole core from readily available anilines and other simple starting materials under mild conditions in ethanol, without the need for a metal catalyst. rsc.org The use of flow chemistry can also contribute to greener processes by minimizing waste and improving energy efficiency. researchgate.net

Synthesis of Analogues and Stereoisomers of this compound

The development of synthetic methodologies for producing analogues and stereoisomers of this compound is crucial for exploring the structure-activity relationships (SAR) of this chemical scaffold. Research efforts have focused on diversifying the core structure and controlling the stereochemistry of the resulting molecules.

Strategies for Structural Diversification and Core Modification

The generation of analogues of the this compound scaffold involves modifications on both the piperidine and the indoline rings. Strategies often employ advanced catalytic systems to achieve site-selective functionalization.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the direct functionalization of the piperidine ring at various positions. The site selectivity of these reactions is highly dependent on the choice of both the catalyst and the nitrogen-protecting group. nih.govresearchgate.net For instance, the functionalization of N-Boc-piperidine using a Rh₂(R-TCPTAD)₄ catalyst preferentially yields 2-substituted products. nih.govresearchgate.net In contrast, employing N-brosyl-piperidine with a Rh₂(R-TPPTTL)₄ catalyst also directs functionalization to the C2 position with high diastereoselectivity. nih.gov If the C2 position is sterically hindered, functionalization can be directed to the C4 position by using specific N-α-oxoarylacetyl-piperidines in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst. researchgate.net The C3 position, being electronically deactivated, is typically functionalized indirectly through methods like the cyclopropanation of N-Boc-tetrahydropyridine followed by a reductive and stereoselective ring-opening. nih.govresearchgate.net

Another effective strategy for creating substituted piperidine cores is the double aza-Michael reaction. This atom-efficient method allows for the synthesis of chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. acs.org These piperidones can then be further elaborated into more complex analogues. acs.org

The indoline core itself can be synthesized and modified through various established methods. These include classical approaches like the Fischer, Bischler, and Reissert indole syntheses, which can be adapted for indoline synthesis, as well as modern catalytic methods. openmedicinalchemistryjournal.com Modifications often involve electrophilic substitution on the aromatic ring or functionalization at the nitrogen atom. For large-scale synthesis of related indolinone derivatives, multi-step procedures involving acetylation, reaction with orthoesters, and subsequent deprotection have been developed to produce key intermediates. google.com

The following table summarizes catalyst and protecting group strategies for the site-selective functionalization of the piperidine ring.

Table 1: Site-Selective Functionalization of Piperidine Derivatives

| Target Position | N-Protecting Group | Catalyst | Outcome | Reference |

|---|---|---|---|---|

| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Generates 2-substituted analogues. | nih.govresearchgate.net |

| C2 | N-Bs (Brosyl) | Rh₂(R-TPPTTL)₄ | High diastereoselectivity for 2-substituted products (29->30:1 d.r.). | nih.gov |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Produces 4-substituted analogues by overriding C2 preference. | researchgate.net |

Stereoselective Synthesis and Enantiomeric Resolution of Related Indoline-Piperidine Derivatives

Controlling the stereochemistry of the piperidine and indoline moieties is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Key strategies include kinetic resolution and the separation of diastereomers formed using a chiral auxiliary.

Kinetic resolution using a chiral base is an effective method for separating enantiomers of piperidine precursors. The use of n-butyllithium (n-BuLi) in combination with the chiral ligand (−)-sparteine allows for the selective deprotonation of one enantiomer of N-Boc-2-arylpiperidines. acs.org This process can be extended to more functionalized systems, such as N-Boc-2-aryl-4-methylenepiperidines, where high enantiomeric ratios can be achieved for both the recovered starting material and the product. acs.orgwhiterose.ac.uk The resulting enantioenriched piperidines can then undergo further functionalization without loss of stereochemical integrity. acs.orgwhiterose.ac.uk

An alternative approach involves the reaction of a racemic amine with a chiral reagent to form a mixture of diastereomers, which can then be separated chromatographically. For example, racemic 3-(piperidin-3-yl)-1H-indole and its derivatives have been resolved by reaction with a chiral methylester, (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid. nih.gov The resulting diastereomers are separated, and subsequent hydrogenolysis removes the chiral auxiliary to yield the pure (R)- and (S)-enantiomers of the piperidinyl-indole derivatives. nih.gov

Spontaneous enantiomeric resolution via crystallization is a less common but valuable method. While not directly reported for this compound, related compounds like 1,3-diols have been resolved as the racemic mixture crystallizes into separate enantiopure crystals, which can sometimes be distinguished and separated manually. mdpi.com

The table below outlines key findings in the kinetic resolution of 2-arylpiperidine derivatives.

Table 2: Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidines

| Substrate | Chiral Ligand | Result | Reference |

|---|---|---|---|

| N-Boc-2-aryl-4-methylenepiperidines | (+)-sparteine or (−)-sparteine | High enantiomeric ratios obtained for resolved starting materials and 2,2-disubstituted products. | whiterose.ac.uk |

Computational and Molecular Modeling Studies of 2 Piperidin 1 Ylmethyl Indoline

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as 2-(Piperidin-1-ylmethyl)indoline, might interact with a biological macromolecule, typically a protein receptor or enzyme.

Molecular docking simulations are employed to predict the binding affinity and the specific binding pose of a ligand within the active site of a target protein. The binding affinity, often expressed as a docking score in units of kcal/mol, provides an estimate of the strength of the interaction, with more negative values indicating stronger binding.

For instance, in studies of similar heterocyclic compounds, these scores are crucial for ranking potential drug candidates. A study on 1'-methylspiro[indoline-3,4'-piperidine] derivatives, which share structural similarities with this compound, investigated their interactions with various anti-tumor targets. The docking results revealed significant binding energies, indicating a strong affinity for the target proteins. benthamdirect.com For example, one derivative (compound B5) showed binding energies of -44.3583 kcal/mol with Cyclin-Dependent Kinase (CDK), -38.3292 kcal/mol with c-Met, and -33.3653 kcal/mol with the Epidermal Growth Factor Receptor (EGFR). benthamdirect.com Similarly, docking studies of other indole-based compounds against targets like the JAK-3 protein have shown strong binding affinities, with docking scores ranging from -8.8 to -9.7 kcal/mol. nih.gov

| Compound Class | Protein Target | Representative Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1'-methylspiro[indoline-3,4'-piperidine] derivative | CDK | -44.3583 | benthamdirect.com |

| 1'-methylspiro[indoline-3,4'-piperidine] derivative | c-Met | -38.3292 | benthamdirect.com |

| 1'-methylspiro[indoline-3,4'-piperidine] derivative | EGFR | -33.3653 | benthamdirect.com |

| Indole (B1671886) based diaza-sulphonamide | JAK-3 | -9.3 | nih.gov |

Beyond predicting binding energy, it is crucial to analyze the specific non-covalent interactions between the ligand and the amino acid residues of the protein. These interactions, which include hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-stacking, govern the stability and specificity of the ligand-protein complex. Profiling these interactions provides mechanistic insights into how a compound may exert its biological effect, such as inhibiting an enzyme.

In a study of indoline-based compounds designed as 5-LOX inhibitors, molecular docking revealed detailed interaction patterns. The indoline (B122111) moiety was observed to be positioned near the catalytic iron ion, forming van der Waals interactions with residues such as H372, L368, and I415. acs.orgnih.gov The urea group of the compound formed critical hydrogen bonds with the side chain of Gln363 and accepted a hydrogen bond from Tyr181. nih.gov These specific interactions are key to the compound's inhibitory activity. Docking of other indoline derivatives with the EGFR kinase domain also highlighted interactions with key residues like Lys721 as being vital for inhibition. nih.gov

For this compound, the indoline ring could participate in pi-stacking or hydrophobic interactions, while the nitrogen atoms in both the indoline and piperidine (B6355638) rings could act as hydrogen bond acceptors or donors, depending on their protonation state. A detailed interaction profile would map these potential contacts within a target's binding site.

| Compound Moiety | Interaction Type | Interacting Protein Residues (Examples from literature) | Reference |

|---|---|---|---|

| Indoline Ring | van der Waals / Hydrophobic | H372, L368, L414, I415, F421 | nih.gov |

| Substituent Groups (e.g., Urea/Amide) | Hydrogen Bond (Donor/Acceptor) | Q363, Y181, D232 | nih.govmdpi.com |

| Benzyl Group | π-π Stacking | H524, W525 | acs.org |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand within the binding site and to analyze the dynamic behavior of the entire complex in a simulated physiological environment.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests that the complex has reached equilibrium and the ligand is stably bound. chemmethod.comresearchgate.net Studies on various indole and piperidine derivatives have used MD simulations to confirm the stability of docking poses. nih.govnih.gov For example, MD simulations of indole alkaloids bound to Plasmepsin II showed that the ligand-protein complex remained stable throughout a 100 ns simulation, confirming a compact and stable binding. chemmethod.com Similarly, simulations of indoline derivatives complexed with the EGFR kinase domain also confirmed the stability of the predicted interactions. nih.gov

Such simulations for this compound complexed with a target protein would provide crucial information on the durability of its binding interactions and any conformational changes in the protein or ligand that occur upon binding.

Quantum Chemical Calculations and Density Functional Theory (DFT) in Indoline-Piperidine Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. DFT can be used to understand reaction mechanisms, energetics, electronic structure, and reactivity, providing insights that are not accessible through classical molecular mechanics methods like docking and MD.

DFT calculations can map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, transition states, and intermediates. This allows for the elucidation of reaction mechanisms and the calculation of activation energies, which determine reaction rates. For instance, DFT has been used to investigate the pathways of unimolecular isomerizations of indole, calculating energy values and rate parameters for each step of the reaction. acs.org This type of analysis could be applied to understand the synthetic pathways to this compound or to predict its metabolic fate, identifying the most likely sites of metabolic attack and the energy barriers associated with those reactions.

DFT is also used to analyze a molecule's electronic structure, which dictates its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

| DFT-Derived Property | Significance | Application to Indoline-Piperidine Systems |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A larger gap suggests higher stability. | Predicts the kinetic stability of the molecule and its tendency to undergo chemical reactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Helps predict how the molecule will interact with biological receptors or other molecules. |

| Atomic Charges | Quantifies the partial charge on each atom in the molecule. | Provides insight into intermolecular interactions, such as hydrogen bonding. |

| Activation Energy (from Transition State Calculations) | The energy barrier that must be overcome for a chemical reaction to occur. | Elucidates reaction mechanisms for synthesis or metabolism. acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Following a comprehensive review of scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) models for the compound "this compound" were identified. Research in this area tends to focus on broader classes of piperidine and indole derivatives, rather than this specific molecule. The following sections outline the general principles of QSAR modeling and how they would be applied if sufficient data were available for this compound and its analogues.

In Silico Design and Prediction of Novel Analogues

Once a reliable QSAR model is developed, it can be used for the in silico design of novel analogues with potentially improved biological activity. This process involves a feedback loop where the model guides the design of new structures, which are then synthesized and tested, and the results are used to refine the model further.

The design of novel analogues would focus on modifications predicted by the QSAR model to enhance the desired activity. For example, if the model indicated that increased hydrophobicity in a particular region of the molecule is correlated with higher potency, new analogues would be designed with lipophilic substituents in that area.

Molecular docking studies often complement QSAR in the design of new compounds. Docking simulations can predict how a molecule binds to the active site of a biological target, providing insights into the specific interactions that are important for activity. This structural information can then be used to design new analogues that optimize these interactions.

For this compound, this would involve:

Identifying a relevant biological target.

Using a validated QSAR model to predict which structural modifications are likely to improve activity.

Designing a virtual library of novel analogues based on these predictions.

Using molecular docking to predict the binding affinity and orientation of these new analogues in the active site of the target.

Prioritizing the most promising candidates for synthesis and experimental testing.

While the specific application of these computational techniques to this compound has not been reported, the general methodologies are well-established in medicinal chemistry for the discovery and optimization of new drug candidates.

Structure Activity Relationship Sar Studies of 2 Piperidin 1 Ylmethyl Indoline Derivatives

Impact of Indoline (B122111) Moiety Modifications on Biological Activity

Modifications to the indoline ring system of 2-(piperidin-1-ylmethyl)indoline derivatives have a profound impact on their biological activity. The indoline nucleus, a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, offers several positions for substitution, each capable of influencing the compound's interaction with its biological target.

Research has shown that substitutions on the aromatic part of the indoline ring can significantly alter potency and selectivity. For instance, in the development of nonpeptidyl GnRH receptor antagonists, the introduction of substituents at the 5-position of 2-arylindoles was found to enhance potency. nih.gov This suggests that this position is critical for interaction with the receptor, potentially through hydrophobic or electronic interactions. Similarly, studies on indole (B1671886) derivatives as anti-lung cancer agents have highlighted the importance of substituents at the 2 and 5-positions for achieving potent anti-proliferative activity against lung cancer cell lines. nih.gov

The nitrogen atom of the indoline ring also plays a crucial role. Its basicity and ability to participate in hydrogen bonding can be modulated by the presence of neighboring functional groups. N-substitution on the indoline ring can lead to significant changes in biological activity. For example, in a series of bis(indolyl)-hydrazide-hydrazones, the point of attachment of the linker to the indole nitrogen influenced the compound's cytotoxicity against human lung adenocarcinoma cells. nih.gov

Furthermore, the degree of saturation of the five-membered ring can be a key determinant of activity. While the indoline (dihydroindole) form is common, the corresponding indole derivatives are also widely studied. The electronic properties and conformational flexibility of the ring system are altered between these two forms, which can lead to different binding modes and biological effects.

| Modification | Position | Observed Effect on Biological Activity | Compound Class | Reference |

|---|---|---|---|---|

| Substitution | 5-position | Potency enhancement | Nonpeptidyl GnRH receptor antagonists | nih.gov |

| Substitution | 2 and 5-positions | Potent anti-proliferative activity | Anti-lung cancer agents | nih.gov |

| N-substitution | Indole Nitrogen | Influences cytotoxicity | Bis(indolyl)-hydrazide-hydrazones | nih.gov |

| Methylation | 2-position | Led to potent D2/D4 receptor antagonists | Indoline-piperazine derivatives | nih.gov |

Role of Piperidine (B6355638) Ring Substituents in Modulating Biological Activity

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is another key component of the this compound scaffold that is amenable to structural modification. mdpi.com Substituents on the piperidine ring can influence a compound's physicochemical properties, such as lipophilicity and basicity, as well as its steric and electronic profile, all of which can modulate biological activity.

The nature and position of substituents on the piperidine ring are critical. For example, in a series of monoamine oxidase (MAO) inhibitors, the substitution pattern on the piperidine ring was found to be a key determinant of inhibitory activity and selectivity. nih.gov Specifically, a 4-methyl-substituted piperidine ring resulted in a highly potent and selective MAO-B inhibitor. nih.gov This highlights the importance of exploring different substitution patterns to optimize interactions with the target enzyme.

Furthermore, the introduction of functional groups that can participate in specific interactions, such as hydrogen bonding or ionic interactions, can significantly enhance potency. For instance, in the development of tyrosinase inhibitors, the exploration of different substituents on a 4-(4-fluorobenzyl)piperidine fragment was a key strategy. clinmedkaz.org

| Substituent | Position | Observed Effect on Biological Activity | Compound Class | Reference |

|---|---|---|---|---|

| 4-methyl | 4-position | High inhibitory activity for MAO-B | MAO inhibitors | nih.gov |

| -N-propyl and -N-diethyl | Piperidine Nitrogen | Potent MAO inhibition | MAO inhibitors | nih.gov |

| Unsaturation in the ring | - | Ten-fold increase in potency | Anti-trypanosomal agents | dndi.org |

Influence of the Methylene (B1212753) Linker on Structure-Activity Relationships

The length and flexibility of the linker are critical parameters. While a single methylene group is characteristic of the parent scaffold, variations in linker length have been explored in related compound series. For instance, in a study of piperine (B192125) derivatives as MAO-B inhibitors, the optimal linker length between the aromatic ring and the nitrogen-containing heterocycle was found to be 2-5 carbons. nih.gov This suggests that there is an optimal distance and orientation between the two ring systems for effective binding.

The nature of the linker can also be modified. Replacing the methylene group with other functionalities, such as a carbonyl group or a heteroatom, can introduce new properties, such as altered polarity, hydrogen bonding capacity, and conformational rigidity. These changes can have a dramatic effect on biological activity.

Stereochemical Implications in Indoline-Piperidine Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of chiral compounds, including derivatives of this compound. mdpi.com The introduction of a chiral center at the 2-position of the indoline ring results in two enantiomers, which can exhibit significantly different pharmacological properties.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different affinities for their biological targets, which are themselves chiral. mdpi.com This can lead to differences in potency, efficacy, and even the type of biological response. For example, in a study of chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanone derivatives, the enantiomers showed different affinities for dopamine (B1211576) D2 and D4 receptors. nih.gov This highlights the importance of synthesizing and evaluating enantiomerically pure compounds to fully understand their SAR.

The absolute configuration of the chiral center can determine the precise orientation of the substituents in three-dimensional space, which in turn affects how the molecule interacts with its binding site. One enantiomer may fit perfectly into the binding pocket, leading to a strong biological response, while the other enantiomer may have a poor fit, resulting in weak or no activity.

Molecular modeling studies can be instrumental in understanding the stereochemical requirements for binding. By visualizing the interaction of the different enantiomers with the target protein, researchers can gain insights into the structural basis for the observed differences in activity and guide the design of more potent and selective compounds. mdpi.com

Pharmacophore Identification and Lead Optimization Strategies for Indoline-Piperidine Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. researchgate.netdergipark.org.tr For the indoline-piperidine scaffold, pharmacophore models can be developed based on a set of active compounds to guide the design of new derivatives with improved properties.

A typical pharmacophore for an indoline-piperidine derivative might include features such as a hydrophobic group (the indoline ring), a hydrogen bond acceptor/donor (the nitrogen atoms), and specific aromatic or hydrophobic features on the piperidine ring. mdpi.com By understanding the key pharmacophoric features, medicinal chemists can design new molecules that retain these essential interactions while modifying other parts of the structure to improve properties such as potency, selectivity, and pharmacokinetic profile.

Lead optimization is the process of taking a promising lead compound and modifying its structure to improve its drug-like properties. researchgate.net For indoline-piperidine scaffolds, lead optimization strategies often involve:

Systematic modification of substituents: Exploring a wide range of substituents on both the indoline and piperidine rings to probe the steric, electronic, and hydrophobic requirements of the binding site.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physicochemical properties but may offer advantages in terms of metabolism or toxicity.

Scaffold hopping: Replacing the indoline or piperidine ring with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

Structure-based design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different derivatives will bind and to guide the design of new compounds with improved interactions.

Through the iterative process of pharmacophore modeling, lead optimization, and biological testing, the this compound scaffold can be effectively exploited to develop new and improved therapeutic agents for a wide range of diseases.

Pre Clinical Biological Evaluation Methodologies for Indoline Piperidine Scaffolds

In Vitro Assay Development and Implementation for Biological Response Assessment

In vitro assays are fundamental in the early stages of drug discovery for assessing the biological activity of new chemical entities. These assays provide crucial data on a compound's efficacy and mechanism of action in a controlled laboratory setting.

Cell-based assays are critical for evaluating the potential of indoline-piperidine derivatives as anticancer agents. The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. researchgate.net

For instance, a series of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) analogues, which share the piperidin-1-ylmethyl moiety, were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. researchgate.net The results, summarized in the table below, demonstrate that certain derivatives exhibit significant growth inhibitory effects. researchgate.net Compounds 7b and 7g were particularly effective, showing up to 90% growth inhibition in T-47D, HeLa, and MCF-7 cell lines, and 80% inhibition in HepG2 cells when compared to the standard drug paclitaxel. researchgate.net

| Compound | Substituent (R) | Antiproliferative Activity (% Growth Inhibition) |

|---|---|---|

| 7a | H | Moderate |

| 7b | 4-CH3 | High (90% in T-47D, HeLa, MCF-7) |

| 7c | 4-OCH3 | Moderate |

| 7d | 4-Cl | Moderate |

| 7g | 2,4-diCl | High (90% in T-47D, HeLa, MCF-7) |

Similarly, derivatives of indolin-2-one bearing a piperazine-1-carbothiohydrazide moiety have been synthesized and tested. nih.gov Compounds 6d and 6l from this series showed potent antiproliferative activity against A549 lung cancer cells, while compounds 5f and 6l were effective against HCT-116 colon cancer cells, with IC50 values comparable to the approved drug Sunitinib. nih.gov

While specific anti-migratory data for 2-(Piperidin-1-ylmethyl)indoline is scarce, the general class of piperidine (B6355638) derivatives has been noted for its potential to impede cell migration in malignant cells. researchgate.net

Enzyme inhibition assays are crucial for elucidating the mechanism of action of drug candidates. Indoline (B122111) and piperidine scaffolds are known to interact with a variety of enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Piperidine derivatives are well-known inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov For example, a series of quinoline thiosemicarbazones with a piperidine moiety demonstrated potent dual inhibition of both AChE and BChE. The most active compound, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, had IC50 values of 9.68 µM for AChE and 11.59 µM for BChE. nih.gov

Other Enzyme Inhibition: Indoline-based compounds have been identified as inhibitors of other enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammation. nih.gov Furthermore, various piperazinyl- and morpholinyl-quinoline derivatives have shown inhibitory activity against metabolic enzymes such as human carbonic anhydrase isoforms I and II (hCA I and II) and α-glucosidase, suggesting potential applications in treating conditions like glaucoma, epilepsy, and type-2 diabetes. researchgate.net

| Scaffold | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Quinoline-Piperidine Hybrid | AChE & BChE | Potent dual inhibition (IC50 in low µM range) | nih.gov |

| Indoline-based | 5-LOX & sEH | Notable dual inhibition | nih.gov |

| Piperazinyl/Morpholinyl-Quinoline | hCA I, hCA II, α-glucosidase | Effective inhibition | researchgate.net |

Mechanistic Investigations of Biological Activity at the Cellular and Molecular Level

Understanding how a compound affects cellular processes is key to its development as a therapeutic agent.

Many anticancer agents function by inducing apoptosis (programmed cell death) or causing cell cycle arrest in cancer cells.

Apoptosis Induction: Piperidone derivatives have been shown to induce apoptosis through the intrinsic pathway. nih.gov This involves the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7. nih.gov Studies on piperine (B192125), a piperidine-containing alkaloid, have demonstrated that it can induce apoptosis by down-regulating anti-apoptotic proteins and promoting the cleavage of caspase-3 and PARP. nih.gov The induction of apoptosis is a key mechanism for the anticancer potential of piperidine derivatives. researchgate.net

Cell Cycle Arrest: The ability to halt the cell cycle is another important anticancer mechanism. Piperine has been observed to cause cell cycle arrest in the G1 phase in melanoma cells. nih.govresearchgate.net This arrest is associated with the downregulation of cyclin D1 and the induction of p21, triggered by DNA damage and the activation of checkpoint kinase 1 (Chk1). nih.govresearchgate.net Other novel piperidone compounds have also been found to elicit DNA fragmentation, leading to an increase in the sub-G0/G1 cell population, which is indicative of apoptosis-related cell cycle changes. nih.gov

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for further optimization.

Molecular docking and simulation studies are frequently used to predict and analyze the binding of ligands to their protein targets. For example, docking studies of indoline-based dual inhibitors of 5-LOX and sEH revealed that the indoline moiety can place itself near the iron in the active site of 5-LOX, while also forming van der Waals interactions with several amino acid residues. nih.gov In the case of cholinesterase inhibitors, molecular docking showed that piperidine-containing compounds bind deep within the active pocket of the enzyme, forming various interactions with key amino acid residues like Trp286 and Tyr72 in AChE. nih.gov These computational studies provide a probable binding model and help explain the structure-activity relationships observed in vitro. nih.gov

Development of Chemical Probes and Research Tools for Biological Systems

While the specific development of this compound as a chemical probe is not widely reported, the indoline and piperidine scaffolds are valuable frameworks for designing such tools. Their ability to interact with various biological targets makes them suitable for creating probes to study cellular pathways and enzyme functions. For example, the development of selective inhibitors for enzymes like dipeptidyl peptidases 8 and 9 from isoindoline (B1297411) scaffolds demonstrates the potential of these structures to be refined into highly specific research tools. nih.gov The synthesis of diverse libraries of these compounds allows for the exploration of structure-activity relationships, which is fundamental to designing potent and selective chemical probes.

Future Research Directions and Unexplored Avenues for 2 Piperidin 1 Ylmethyl Indoline

Development of Novel and Efficient Synthetic Methodologies

The synthesis of indoline (B122111) derivatives is an area of continuous investigation. organic-chemistry.org Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes to 2-(Piperidin-1-ylmethyl)indoline and its analogs.

Key areas for exploration include:

Catalytic C-H Amination: Palladium-catalyzed intramolecular C-H amination of phenethylamine derivatives has proven effective for creating the indoline core. organic-chemistry.org Future work could adapt these methods for the direct introduction of the piperidin-1-ylmethyl group, potentially reducing the number of synthetic steps.

One-Pot Reactions: Designing one-pot synthesis protocols that combine the formation of the indoline ring and the introduction of the piperidine (B6355638) side chain would significantly improve efficiency. organic-chemistry.org This could involve multicomponent reactions using N-(2-formylaryl)sulfonamides, secondary amines like piperidine, and a suitable carbon source. organic-chemistry.org

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, improve safety, and facilitate scalable synthesis of the target compound. nih.gov

Asymmetric Synthesis: Developing enantioselective synthetic methods is crucial for producing specific stereoisomers of this compound, which may exhibit different pharmacological activities. Copper-catalyzed enantioselective intramolecular alkene aminooxygenation is one such approach that has been used for chiral indoline synthesis. researchgate.net

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Catalytic C-H Amination | High efficiency, atom economy | Palladium Catalysis organic-chemistry.org |

| One-Pot Reactions | Reduced steps, time and cost saving | Multicomponent Reactions organic-chemistry.org |

| Flow Chemistry | Scalability, safety, process control | Process Chemistry nih.gov |

| Asymmetric Synthesis | Access to specific stereoisomers | Stereoselective Catalysis researchgate.net |

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is fundamental for its development. While standard techniques like FT-IR, NMR, and Mass Spectrometry are essential for initial characterization, advanced methods can provide deeper insights. researchgate.netbipublication.comuobaghdad.edu.iq

Future research should leverage:

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data would provide definitive information on the molecule's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This is crucial for structure-based drug design.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the indoline and piperidine rings. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different parts of the molecule in solution.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) will be essential for characterizing enantiomerically pure samples produced through asymmetric synthesis, providing information on their absolute configuration and conformational preferences in solution.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental synthesis and biological testing can accelerate the discovery and optimization of new drug candidates based on the this compound scaffold. nih.gov In silico methods can predict the biological activity, pharmacokinetic properties, and potential targets of novel derivatives, guiding synthetic efforts. clinmedkaz.org

Promising integrated approaches include:

Molecular Docking and Dynamics: These computational tools can be used to predict the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. nih.govnih.govresearchgate.net Molecular dynamics simulations can further reveal the stability of ligand-protein complexes and identify key interactions. nih.gov

Pharmacophore Modeling: Based on a set of known active compounds, a pharmacophore model can be developed to define the essential structural features required for a specific biological activity. This model can then be used to virtually screen libraries of compounds for potential hits.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs at an early stage, helping to prioritize compounds with favorable drug-like profiles for synthesis.

| Computational Technique | Application in Drug Design |

| Molecular Docking | Prediction of binding mode and affinity nih.govnih.gov |

| Molecular Dynamics | Analysis of ligand-protein complex stability nih.gov |

| Pharmacophore Modeling | Identification of key structural features for activity |

| ADMET Prediction | Early assessment of drug-like properties |

Exploration of New Biological Targets and Pathways for Indoline-Piperidine Scaffolds

The hybrid nature of this compound suggests a broad potential for biological activity. Both indole (B1671886) and piperidine scaffolds are known to interact with a wide range of biological targets. researchgate.netnih.gov Future research should systematically explore the therapeutic potential of this scaffold against various diseases.

Potential therapeutic areas for investigation:

Q & A

Basic: What synthetic routes are recommended for optimizing the yield of 2-(Piperidin-1-ylmethyl)indoline?

Methodological Answer:

The synthesis of this compound typically involves acylation or alkylation reactions of piperidine derivatives with indoline precursors. Key parameters include:

- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) or base-mediated reactions (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Reaction temperature : Reflux conditions (e.g., 60–100°C) to enhance reaction kinetics .

- Purification : Column chromatography (e.g., silica gel) or recrystallization (e.g., ethanol/water mixtures) for isolating high-purity products .

Yield optimization may require iterative adjustment of molar ratios (e.g., 1:1.2 for indoline:piperidine derivatives) and reaction time (3–24 hours) .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in the electronic properties of this compound derivatives?

Methodological Answer:

Discrepancies in experimental data (e.g., NMR shifts vs. theoretical predictions) can be addressed using:

- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and charge distribution to validate experimental observations (e.g., IR or UV-Vis spectra) .

- TD-DFT for excited states : Correlate electronic transitions with UV-Vis absorption peaks to resolve ambiguities in π→π* or n→π* transitions .

- Benchmarking : Compare computed parameters (e.g., bond lengths, angles) with crystallographic data from related spiro-piperidine compounds .

Example workflow: Optimize geometry at B3LYP/6-31G(d), then compute spectroscopic properties with a larger basis set (e.g., 6-311++G(d,p)) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- Purity assessment :

Advanced: How to design in vivo studies to evaluate the pharmacokinetic profile of this compound?

Methodological Answer:

- Dose selection : Conduct preliminary acute toxicity studies (OECD 423) in rodents to determine LD₅₀ .

- Pharmacokinetic parameters :

- Cmax/Tmax : Serial blood sampling post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours) .

- Bioavailability : Compare AUC₀–24 (intravenous vs. oral administration) .

- Tissue distribution : LC-MS/MS quantification in target organs (e.g., brain for CNS activity) .

- Ethical compliance : Adhere to ARRIVE 2.0 guidelines for animal welfare .

Basic: How to address low reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Standardize protocols : Document exact stoichiometry, solvent purity (e.g., anhydrous THF), and inert atmosphere (N₂/Ar) .

- Control moisture : Use molecular sieves or Schlenk techniques for moisture-sensitive steps .

- Replicate literature methods : Cross-validate with independent syntheses of structurally analogous compounds (e.g., spirooxindoles) .

Advanced: What strategies resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using PRISMA guidelines to identify outliers .

- 3D-QSAR modeling : Build CoMFA/CoMSIA models to correlate steric/electronic features with activity .

- Experimental validation : Retest disputed compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

Basic: How to formulate a FINER-compliant research question for mechanistic studies?

Methodological Answer:

Apply the FINER framework:

- Feasible : Ensure access to key reagents (e.g., indoline precursors) and instrumentation (e.g., LC-MS) .

- Novel : Focus on understudied targets (e.g., σ receptors vs. well-characterized GPCRs) .

- Ethical : Exclude vertebrate models in preliminary screens (use in vitro or C. elegans) .

Example question: “Does this compound modulate σ-1 receptor activity via allosteric or orthosteric binding?” .

Advanced: How to design a high-throughput screening (HTS) assay for derivatives?

Methodological Answer:

- Library design : Include 50–100 derivatives with systematic variations (e.g., piperidine N-substituents, indoline halogenation) .

- Assay platform : Use fluorescence polarization (FP) for binding studies or luminescence for cytotoxicity (e.g., CellTiter-Glo®) .

- Data normalization : Include Z’-factor >0.5 for robustness and plate controls (positive: staurosporine; negative: DMSO) .

Basic: What statistical methods are appropriate for dose-response analysis?

Methodological Answer:

- Non-linear regression : Fit data to a four-parameter logistic model (Y = Bottom + (Top–Bottom)/(1 + 10^(LogEC50–X))).

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates .

- Software : Use GraphPad Prism® or R packages (drc, nplr) for EC₅₀/IC₅₀ calculations .

Advanced: How to integrate crystallography and molecular docking for binding mode prediction?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.